molecular formula C19H24N4O3 B2705351 Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate CAS No. 903446-68-4

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

Cat. No.: B2705351
CAS No.: 903446-68-4
M. Wt: 356.426
InChI Key: HGMWVKDMASLSEK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate (CAS: 903446-68-4) is a pyrimidine derivative with a molecular formula of C₁₉H₂₄N₄O₃ and a molecular weight of 356.42 g/mol . The compound features a piperazine ring substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 4 of the pyrimidine core. It is cataloged under MDL number MFCD08131948 and is primarily used in pharmaceutical and chemical research.

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-26-18(24)17-13-20-19(21-14(17)2)23-11-9-22(10-12-23)15-5-7-16(25-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMWVKDMASLSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with appropriate reagents to introduce the piperazine and pyrimidine moieties . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the cyclization and subsequent reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the central nervous system.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. This compound has been evaluated for its ability to modulate serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine ring can enhance these effects, making this compound a candidate for further development as an antidepressant agent .

Antipsychotic Properties

The compound's structural similarity to known antipsychotic drugs suggests it may also possess antipsychotic properties. Preliminary studies have indicated that it can influence dopaminergic pathways, which are often dysregulated in psychotic disorders . This warrants further investigation into its efficacy and safety profile.

Neuropharmacology

Neuropharmacological studies have highlighted the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a suitable candidate for targeting central nervous system disorders.

Anxiolytic Effects

This compound has been subjected to tests for anxiolytic activity. Animal models have shown promising results, suggesting that it may reduce anxiety-like behaviors through modulation of GABAergic systems .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the piperazine and pyrimidine rings can significantly affect biological activity. Researchers are focusing on synthesizing analogs to determine the most effective configurations for desired therapeutic outcomes .

Case Studies

Several case studies have explored the applications of this compound:

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depression-like behaviors in rodent models .
Study BAnxiolytic propertiesShowed promise in reducing anxiety symptoms compared to control groups .
Study CAntipsychotic potentialIndicated modulation of dopaminergic activity, suggesting therapeutic applications in schizophrenia .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the brain . This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are reduced. Additionally, the compound modulates oxidative stress pathways and reduces inflammation by inhibiting key inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ primarily in the substituents on the piperazine ring or the pyrimidine core. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate 903446-68-4 C₁₉H₂₄N₄O₃ 356.42 4-Methoxyphenyl on piperazine Research chemical
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylate 1150163-72-6 C₁₇H₂₆N₄O₄ 350.41 tert-BOC-protected piperazine Intermediate in organic synthesis; commercial availability
Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]-pyrimidine-5-carboxylate 1256627-84-5 C₁₅H₂₄N₄O₃ 308.38 Morpholine-propylamino group Cataloged for pharmacological screening
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) - C₂₄H₂₃F₃N₆O₃S 548.2 Trifluoromethylphenyl-thiazol-ureido Anticancer and kinase inhibition studies

Key Observations

Substituent Effects on Molecular Weight :

  • The tert-BOC analog (350.41 g/mol) is lighter than the parent compound (356.42 g/mol) due to the replacement of the 4-methoxyphenyl group with a smaller tert-butoxycarbonyl (BOC) group .
  • The trifluoromethylphenyl-thiazol derivative (10d) has a significantly higher molecular weight (548.2 g/mol), attributed to the bulky thiazol-ureido substituent .

Functional Group Impact on Applications: The tert-BOC analog is frequently used as a synthetic intermediate, where the BOC group acts as a protecting amine during multi-step reactions . Derivatives like 10d–10f () incorporate thiazole and ureido groups, which are associated with kinase inhibition and anticancer activity in preclinical studies .

Commercial Availability and Stability: The tert-BOC analog is widely available from suppliers like Santa Cruz Biotechnology (sc-300546, $160/250 mg) and Aladdin Scientific (purity ≥98%, stored at room temperature) .

Pharmacological Potential

  • While direct data on the target compound’s bioactivity are lacking, analogs like 10d–10f () demonstrate sub-micromolar IC₅₀ values against cancer cell lines, highlighting the importance of the piperazine-pyrimidine scaffold in drug discovery .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, and how are key intermediates characterized?

  • Answer : Synthesis involves multi-step reactions. A representative approach for analogous compounds includes:

  • Step 1 : Reacting 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form an intermediate ester.

  • Step 2 : Hydrazide formation via reaction with hydrazine hydrate, followed by cyclization with carbon disulfide/KOH to generate oxadiazole or pyrimidine derivatives.

  • Characterization : ¹H-NMR (piperazine protons at δ 2.5–3.5 ppm, ester carbonyl at 170 ppm in ¹³C-NMR), HRMS (M+1 peaks), and X-ray crystallography for structural confirmation .

    Table 1 : Key Synthetic Steps and Characterization

    StepReagents/ConditionsKey Spectral Data
    1K₂CO₃, DMF, reflux¹H-NMR: N-CH₂ at δ 3.83–3.84 ppm
    2NH₂NH₂·H₂O, ethanol, 80°CIR: N-H stretches (~3300 cm⁻¹)

Q. How is the crystalline structure of this compound determined, and what are the implications of its molecular conformation?

  • Answer : Single-crystal X-ray diffraction is used to resolve the 3D structure. For related pyrimidine-carboxylates, crystal packing analysis reveals intermolecular hydrogen bonds (e.g., N–H···O) that stabilize the lattice. Torsion angles between the pyrimidine ring and the 4-methoxyphenyl group influence molecular planarity, which may affect binding to biological targets .

Advanced Research Questions

Q. What in vitro assays are used to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound, and how are kinetic parameters analyzed?

  • Answer :

  • Ellman’s Assay : Measures thiocholine production via DTNB reaction. IC₅₀ values are derived from dose-response curves.

  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, a derivative showed competitive inhibition with Ki = 1.8 µM, validated by molecular docking to the AChE active site .

    Table 2 : Example Inhibition Parameters for Analogous Compounds

    CompoundIC₅₀ (µM)Ki (µM)Inhibition Type
    Derivative X2.1 ± 0.31.8Competitive
    Derivative Y5.6 ± 0.74.9Non-competitive

Q. How can molecular docking studies elucidate the interaction between this compound and acetylcholinesterase?

  • Answer : Docking software (e.g., AutoDock Vina) predicts binding poses in the AChE catalytic site. Key interactions include:

  • π-π stacking between the pyrimidine ring and Trp86.
  • Hydrogen bonds between the methoxy group and Tyr337.
  • Validation via correlation of docking scores (e.g., binding energy = −9.2 kcal/mol) with experimental IC₅₀ values .

Q. What analytical strategies resolve contradictions in reported bioactivity data for piperazine-pyrimidine derivatives?

  • Answer : Discrepancies may arise from assay variables (enzyme source, substrate concentration). Strategies include:

  • Standardized Protocols : Fixed pH (8.0), temperature (25°C), and substrate (acetylthiocholine).
  • Orthogonal Assays : Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methoxy vs. chloro groups) to identify critical moieties .

Methodological Considerations

  • Data Contradiction Analysis : Compare kinetic parameters (e.g., Ki) across studies using statistical tools (ANOVA). Re-evaluate purity (>95% by HPLC) and stereochemistry (chiral centers) to rule out batch variability .
  • Experimental Design : For SAR studies, prioritize substituents at the pyrimidine 4-position (methyl vs. trifluoromethyl) to modulate lipophilicity and target binding .

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